molecular formula C14H19NO8 B020324 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline CAS No. 35954-65-5

2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline

Cat. No. B020324
CAS RN: 35954-65-5
M. Wt: 329.3 g/mol
InChI Key: WZFQZRLQMXZMJA-KSTCHIGDSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a multistep chemical process starting from 2-acetamido-2-deoxy-D-glucose. A notable approach includes the alkylation of an allyl 2-acetamido-2-deoxy-D-glucose derivative, followed by a series of protection and deprotection steps, leading to the formation of the oxazoline ring through the action of mercuric chloride-mercuric oxide in acetonitrile (Durette & Meitzner, 1981).

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 2-phenyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline, reveals slight differences in the conformation of the pyranoid rings, which are between skew oS2 and diplanar D0,4 configurations. The study aids in understanding the spatial arrangement and reactivity of the oxazoline compound (Foces-Foces et al., 1984).

Chemical Reactions and Properties

The oxazoline derivative is a versatile intermediate for glycosylation reactions, facilitating the synthesis of complex oligosaccharides. It has been employed in various glycosylation strategies, demonstrating its capability to form glycosidic bonds under different conditions, including those that are acid-catalyzed or involve copper(II)-mediated activation for the synthesis of β-glycosides of N-acetylglucosamine with high yields (Wittmann & Lennartz, 2002).

Physical Properties Analysis

While specific studies detailing the physical properties of 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline were not directly identified, the synthesis and structural analyses provide insights into its chemical stability and reactivity, which are crucial for its role as a glycosylating agent.

Chemical Properties Analysis

The chemical properties of this oxazoline compound, including its reactivity in glycosylation reactions to synthesize oligosaccharides, underscore its utility in organic and carbohydrate chemistry. The compound's ability to act as a glycosyl donor, especially in the synthesis of aminopolysaccharides and various glycosides, highlights its functional versatility and significance in synthetic chemistry (Kadokawa et al., 1997).

Scientific Research Applications

Glycoconjugate Synthesis

  • This compound facilitates the specific deamidation of 2-acetamido-1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose through hydrolysis, leading to the quantitative formation of amino sugars that can be acylated to create novel glycoconjugates. This process underscores its pivotal role in the synthesis of glycoconjugates, demonstrating its importance in the development of complex molecules for research and therapeutic applications (R. Jha, J. Davis, 1995).

Oligosaccharide Synthesis

  • Employed in the synthesis of β-Glycosides of N-Acetylglucosamine, this compound reacts with glycosyl acceptors in the presence of copper(II) to yield significant yields of β-D-glucopyranosides. This application is crucial for the mild and efficient synthesis of oligosaccharides, which are essential in studying carbohydrate biology and developing carbohydrate-based therapeutics (V. Wittmann, D. Lennartz, 2002).

Advanced Glycosylation Techniques

  • The compound is key in advanced glycosylation techniques, including the creation of disaccharide derivatives and the synthesis of complex oligosaccharides crucial for bacterial cell-wall, human milk, and blood-group substances. These applications highlight its versatility and importance in synthetic carbohydrate chemistry, enabling the development of highly specific and functional glycostructures (P. Durette, E. P. Meitzner, 1981).

Molecular Structure Understanding

Polymer Synthesis

properties

IUPAC Name

[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFQZRLQMXZMJA-KSTCHIGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432379
Record name (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline

CAS RN

35954-65-5, 10378-06-0
Record name (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline
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2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline
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2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline
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2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline
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2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline
Reactant of Route 6
2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline

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